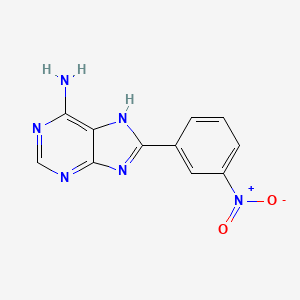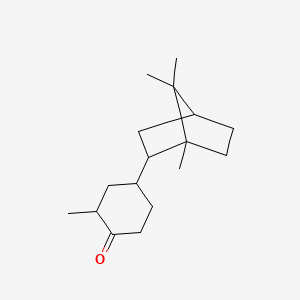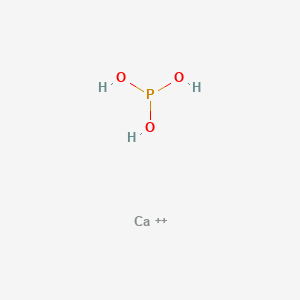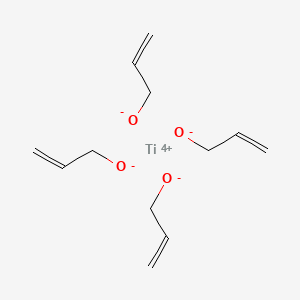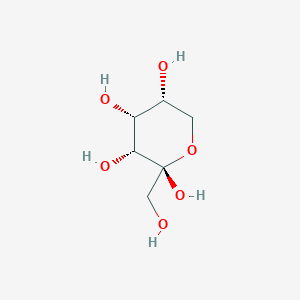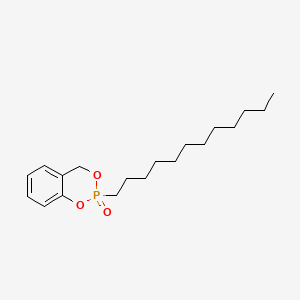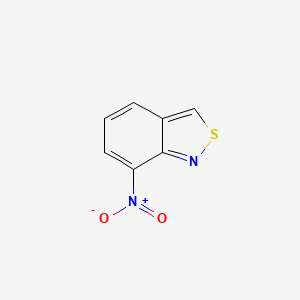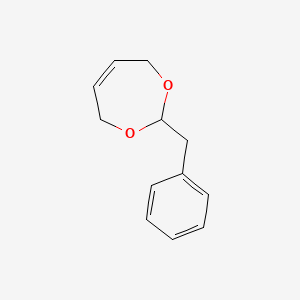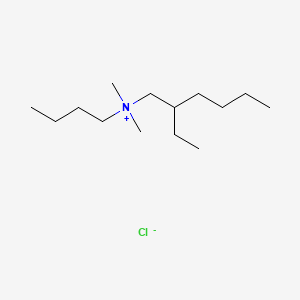
Butyl(2-ethylhexyl)dimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(2-ethylhexyl)dimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C14H32ClN and a molecular weight of 249.87 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butyl(2-ethylhexyl)dimethylammonium chloride typically involves the quaternization of dimethylamine with butyl chloride and 2-ethylhexyl chloride. The reaction is carried out in an organic solvent such as toluene or ethanol under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to ensure optimal yield and purity. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Butyl(2-ethylhexyl)dimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of different oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Butyl(2-ethylhexyl)dimethylammonium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .
Biology and Medicine: In biological research, this compound is used as a surfactant in the preparation of liposomes and other drug delivery systems. It helps in stabilizing the lipid bilayers and improving the encapsulation efficiency of therapeutic agents .
Industry: In industrial applications, this compound is used in the formulation of cleaning agents, disinfectants, and fabric softeners. Its surfactant properties make it effective in reducing surface tension and enhancing the cleaning efficiency of these products .
Mecanismo De Acción
The mechanism of action of butyl(2-ethylhexyl)dimethylammonium chloride primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. In biological systems, it interacts with lipid bilayers, enhancing the permeability and stability of cell membranes or liposomes .
Comparación Con Compuestos Similares
- Cetyltrimethylammonium chloride
- Benzalkonium chloride
- Dodecyltrimethylammonium chloride
Comparison: Butyl(2-ethylhexyl)dimethylammonium chloride is unique due to its specific alkyl chain structure, which imparts distinct surfactant properties. Compared to cetyltrimethylammonium chloride and benzalkonium chloride, it has a different balance of hydrophobic and hydrophilic regions, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective .
Propiedades
Número CAS |
71607-37-9 |
|---|---|
Fórmula molecular |
C14H32ClN |
Peso molecular |
249.86 g/mol |
Nombre IUPAC |
butyl-(2-ethylhexyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C14H32N.ClH/c1-6-9-11-14(8-3)13-15(4,5)12-10-7-2;/h14H,6-13H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
OHLBKHXFHVSHND-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)C[N+](C)(C)CCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


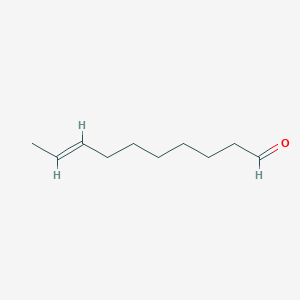
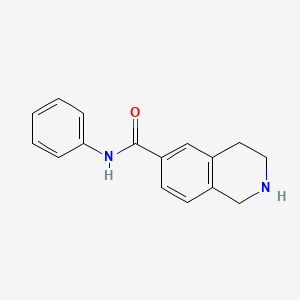

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-oxohexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12650877.png)
